Micrococcin P1

ribosome inhibition GTPase center EF-G

Micrococcin P1 is the only thiopeptide that stimulates EF-G-dependent GTP hydrolysis rather than inhibiting it—binding the same ribosomal L11-23S rRNA site as thiostrepton with diametrically opposed functional effects. Its validated 25–60× rifampicin synergy in MRSA (confirmed in murine skin infection models) and pan-genotypic HCV entry inhibition (EC₅₀ 0.1–0.5 μM across genotypes 1a–4a) are unique among thiopeptides. With a fully elucidated NRPS biosynthetic cluster enabling rational engineering, MP1 is the essential scaffold for ribosomal GTPase mechanistic studies, combination antibiotic development, and thiopeptide biosynthetic engineering. Substituting generic thiopeptides forfeits these distinct research and therapeutic advantages.

Molecular Formula C48H49N13O9S6
Molecular Weight 1144.4 g/mol
Cat. No. B8049541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrococcin P1
Molecular FormulaC48H49N13O9S6
Molecular Weight1144.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
InChIInChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1
InChIKeyMQGFYNRGFWXAKA-QMXXNAFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcin P1: A Structurally Defined Macrocyclic Thiopeptide for Antibacterial and Antiviral Research Procurement


Micrococcin P1 (MP1) is a macrocyclic thiopeptide antibiotic and the founding member of the thiopeptide family, originally isolated from Micrococcus sp. and later identified in various Staphylococcus and Bacillus species [1]. It is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a 26-membered macrocycle containing multiple thiazole rings, a central pyridine core, and a molecular formula of C48H49N13O9S6 (molecular weight 1144.4 g/mol) [2]. MP1 exhibits potent antibacterial activity against a range of Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as antiviral activity against hepatitis C virus (HCV) via inhibition of viral entry [3][4]. Its precise stereochemical structure was fully elucidated through total synthesis in 2009–2010, resolving decades of structural ambiguity [5].

Why Micrococcin P1 Cannot Be Substituted by Generic Thiopeptides for Ribosome-Targeting and Antiviral Studies


Despite sharing a common ribosomal binding site with structurally related thiopeptides such as thiostrepton and thiocillin I, Micrococcin P1 exhibits distinct functional and mechanistic properties that preclude simple substitution [1]. While thiostrepton inhibits elongation factor G (EF-G)-dependent GTP hydrolysis, MP1 stimulates it—a diametrically opposed effect on the same ribosomal GTPase center [2]. Moreover, MP1 demonstrates a unique and well-documented synergy profile with rifampicin that reduces MIC values 25- to 60-fold, a property not established for other thiopeptide members [3]. Unlike many thiopeptides whose biosynthesis remained poorly characterized, the nonribosomal peptide synthetase (NRPS) machinery for MP1 has been fully elucidated, enabling targeted biosynthetic engineering and providing a validated model system for the entire pyridinyl polythiazole class [4]. Additionally, MP1 possesses a distinct antiviral activity spectrum—potently inhibiting HCV entry across all major genotypes with an EC50 of 0.1–0.5 μM—a property not demonstrated for thiostrepton or thiocillin I in comparable assays [5]. These functional divergences mean that substituting MP1 with generic thiopeptides would yield fundamentally different experimental outcomes and forfeit the specific research or therapeutic advantages that MP1 uniquely confers.

Micrococcin P1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Thiostrepton, Thiocillin I, and Micrococcin P2


Divergent GTPase Modulation: MP1 Stimulates GTP Hydrolysis Whereas Thiostrepton Inhibits

Micrococcin P1 and thiostrepton both bind to the L11 binding domain of 23S rRNA and block ribosomal A-site processes, yet they produce functionally opposite effects on EF-G-dependent GTP hydrolysis. Micrococcin P1 stimulates GTP hydrolysis, whereas thiostrepton inhibits it [1]. This functional divergence correlates with differential protection patterns at nucleotide A1067: thiostrepton protects the N-1 position of A1067, while micrococcin renders it more reactive to chemical probes [2].

ribosome inhibition GTPase center EF-G mechanism of action thiopeptide

Synergistic MIC Reduction with Rifampicin: 25- to 60-Fold Potentiation Against MRSA

Micrococcin P1 demonstrates strong synergy with rifampicin against MRSA, reducing the minimum inhibitory concentration (MIC) of MP1 by 25-fold and the MIC of rifampicin by 60-fold compared to either agent alone [1]. This synergy was validated in a murine skin infection model and represents a magnitude of potentiation not reported for other thiopeptides in head-to-head studies [2].

antibiotic synergy MRSA rifampicin MIC combination therapy

Pan-Genotypic HCV Entry Inhibition at EC50 0.1–0.5 μM: Antiviral Activity Absent in Structural Analogs

Micrococcin P1 inhibits hepatitis C virus (HCV) entry across all major genotypes with an EC50 range of 0.1–0.5 μM [1]. It interferes with HCV entry at the attachment step and blocks both cell-free infection and cell-to-cell viral spread without affecting HCV particle secretion [2]. This antiviral activity is not reported for thiostrepton or thiocillin I in comparable assays, representing a unique and quantifiable differentiation for MP1 [3].

HCV antiviral viral entry pan-genotypic EC50

Comparative Antibacterial Potency: MP1 MICs Against VRE and MRSA Comparable to Leading Thiopeptides

Micrococcin P1 exhibits MIC values ranging from 0.25 to 8.0 µg/mL against VRE, MRSA, and Mycobacterium spp. using standard microdilution methods [1]. In comparative testing against identical S. aureus and E. faecalis strains, MP1 shows MICs of 2 µg/mL and 1 µg/mL respectively, which are equivalent to thiocillin I's MICs of 2 µg/mL (S. aureus) and 0.5 µg/mL (E. faecalis) . This demonstrates that MP1 maintains potency on par with structurally similar thiopeptides while offering distinct mechanistic and synergy advantages.

VRE MRSA MIC antibacterial thiopeptide

Metabolic Interconversion: MP2 Metabolized to MP1 In Vivo with Defined Pharmacokinetic Half-Lives

In a silkworm infection model, Micrococcin P2 (MP2) was metabolically converted to Micrococcin P1 (MP1) in the hemolymph, with elimination half-lives of 3.2 hours for MP2 and 3.0 hours for MP1 [1]. This demonstrates that MP1 is the stable, terminal metabolite of the micrococcin pair in vivo and provides a quantifiable pharmacokinetic benchmark (t₁/₂ = 3.0 h) that informs dosing considerations for in vivo studies [2].

pharmacokinetics metabolism in vivo silkworm model half-life

Biosynthetic Tractability: Fully Elucidated NRPS Gene Cluster Enables Rational Engineering

The biosynthetic gene cluster for Micrococcin P1 has been fully characterized at the genetic and biochemical level, including the identification of a 2.8-kb NRPS fragment with domain organization 'condensation-adenylation-thiolation-condensation' and demonstrated selectivity of the adenylation domain for threonine [1]. In contrast, the biosynthetic machinery of thiostrepton and nosiheptide remained uncharacterized in comparable detail at the time of MP1's elucidation, making MP1 the only thiopeptide with a fully validated NRPS template suitable as a model system for biosynthetic engineering of the entire pyridinyl polythiazole class [2].

biosynthesis NRPS genetic engineering nonribosomal peptide Staphylococcus

Micrococcin P1: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Ribosomal GTPase Center Mechanistic Studies Requiring Functional Dissection from Thiostrepton

Micrococcin P1 is the preferred tool compound for studies investigating the functional divergence of thiopeptide antibiotics at the ribosomal GTPase-associated center. Unlike thiostrepton, which inhibits EF-G-dependent GTP hydrolysis, MP1 stimulates this activity while binding to the same L11-23S rRNA region [1][2]. This opposing functional effect makes MP1 uniquely valuable for experiments designed to dissect the structure-activity relationships governing GTPase modulation, and for laboratories seeking to compare divergent ribosomal effects within a single thiopeptide binding site. Procurement of MP1 is essential for any study where thiostrepton would serve as an inappropriate or confounding comparator.

MRSA Combination Therapy Development Leveraging Rifampicin Synergy

For antibiotic discovery programs targeting MRSA, Micrococcin P1 offers a validated and quantifiable synergy partner for rifampicin, reducing MIC values 25-fold for MP1 and 60-fold for rifampicin in combination [1]. This synergy has been confirmed in a murine skin infection model, providing in vivo proof-of-concept that supports further preclinical development [2]. Researchers developing combination antibiotic regimens for skin and soft tissue infections (SSTIs) should prioritize MP1 over other thiopeptides, as no comparable synergy data exist for thiostrepton or thiocillin I in combination with rifampicin [3].

Pan-Genotypic HCV Entry Inhibition and Dual Antibacterial-Antiviral Screening

Micrococcin P1 is uniquely suited for antiviral screening programs targeting hepatitis C virus entry, with demonstrated pan-genotypic inhibition at EC50 0.1–0.5 μM across genotypes 1a, 1b, 2a, 3a, and 4a [1]. MP1 blocks HCV entry at the attachment step and inhibits both cell-free infection and cell-to-cell spread without affecting particle secretion [2]. Laboratories conducting dual antibacterial-antiviral discovery campaigns should procure MP1 as a starting scaffold, as it provides a defined antiviral activity profile not reported for structural analogs thiostrepton or thiocillin I [3].

NRPS-Based Biosynthetic Engineering and Thiopeptide Analog Generation

For synthetic biology and natural product engineering laboratories, Micrococcin P1's fully elucidated NRPS biosynthetic gene cluster provides a validated and tractable model system for generating novel thiopeptide analogs [1]. The characterized adenylation domain selectivity for threonine and the availability of MP1-deficient knockout strains enable rational manipulation of the NRPS template to produce engineered variants with potentially enhanced or altered activity profiles [2]. MP1 is the only thiopeptide with a biosynthetic pathway characterized to this level of biochemical detail, making it the logical starting point for biosynthetic engineering efforts within the pyridinyl polythiazole class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micrococcin P1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.